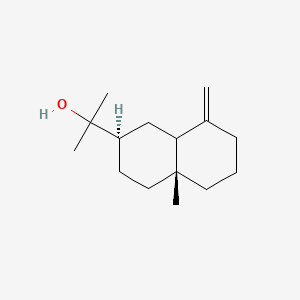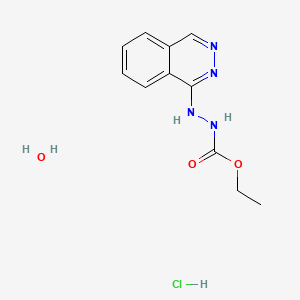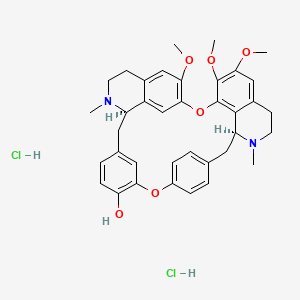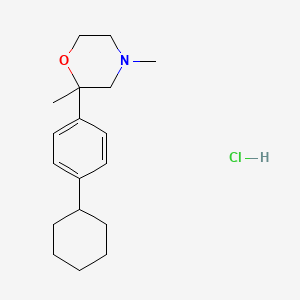
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxoimidazolidin-4-yl)urea and 2-hydroxyethyl(trimethyl)azanium are two distinct compounds with unique chemical properties and applications It is widely used in dermatological products due to its moisturizing and keratolytic effects
準備方法
Synthetic Routes and Reaction Conditions
For (2,5-dioxoimidazolidin-4-yl)urea:
Chemical Synthesis: It can be synthesized through the oxidation of uric acid using potassium permanganate or hydrogen peroxide under acidic conditions.
Biological Extraction: It can also be extracted from the comfrey plant or other botanical sources through solvent extraction and purification processes.
For 2-hydroxyethyl(trimethyl)azanium:
Chemical Synthesis: Choline can be synthesized by the reaction of ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid.
Biotechnological Production: It can also be produced through microbial fermentation using specific bacterial strains that can convert precursors into choline.
Industrial Production Methods
Large-Scale Chemical Synthesis: Both compounds can be produced on an industrial scale using the aforementioned chemical synthesis methods, with optimized reaction conditions to ensure high yield and purity.
Biotechnological Methods: For choline, large-scale fermentation processes using genetically engineered microorganisms can be employed to produce choline in significant quantities.
化学反応の分析
Types of Reactions
Oxidation: (2,5-dioxoimidazolidin-4-yl)urea can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.
Reduction: Both compounds can undergo reduction reactions under specific conditions to yield different products.
Substitution: Choline can participate in substitution reactions, particularly in the formation of phosphatidylcholine, a key component of cell membranes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphoryl chloride for the synthesis of phosphatidylcholine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of (2,5-dioxoimidazolidin-4-yl)urea.
Reduction Products: Reduced forms of both compounds, depending on the reducing agent used.
Substitution Products: Phosphatidylcholine and other choline derivatives.
科学的研究の応用
Chemistry
Corrosion Inhibition: (2,5-dioxoimidazolidin-4-yl)urea has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.
Catalysis: Both compounds can be used as catalysts or catalyst precursors in various chemical reactions.
Biology
Cell Membrane Structure: Choline is a vital component of phosphatidylcholine, which is essential for maintaining cell membrane integrity.
Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and memory.
Medicine
Dermatology: (2,5-dioxoimidazolidin-4-yl)urea is used in skincare products for its moisturizing and keratolytic properties.
Nutritional Supplements: Choline is used in dietary supplements to support brain health and liver function.
Industry
Cosmetics: Both compounds are used in cosmetic formulations for their beneficial properties.
Agriculture: Choline is used as a feed additive to promote animal growth and health.
作用機序
(2,5-dioxoimidazolidin-4-yl)urea
Moisturizing Effect: It promotes water retention in the skin, enhancing hydration.
Keratolytic Effect: It helps in the removal of dead skin cells, promoting skin renewal.
2-hydroxyethyl(trimethyl)azanium
Cell Membrane Structure: Choline is incorporated into phosphatidylcholine, which is a major component of cell membranes.
Neurotransmission: Choline is converted into acetylcholine, which is essential for nerve signal transmission.
類似化合物との比較
Similar Compounds
(2,5-dioxoimidazolidin-4-yl)urea: Similar compounds include urea, allantoin derivatives, and other diureides.
2-hydroxyethyl(trimethyl)azanium: Similar compounds include betaine, phosphatidylcholine, and other quaternary ammonium compounds.
Uniqueness
(2,5-dioxoimidazolidin-4-yl)urea: Its unique moisturizing and keratolytic properties make it highly valuable in dermatological applications.
2-hydroxyethyl(trimethyl)azanium: Its role as a precursor for acetylcholine and its importance in cell membrane structure highlight its essential biological functions.
特性
CAS番号 |
71042-91-6 |
|---|---|
分子式 |
C9H20N5O4+ |
分子量 |
262.29 g/mol |
IUPAC名 |
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.C4H6N4O3/c1-6(2,3)4-5-7;5-3(10)6-1-2(9)8-4(11)7-1/h7H,4-5H2,1-3H3;1H,(H3,5,6,10)(H2,7,8,9,11)/q+1; |
InChIキー |
ORPZSZSPFKSESF-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCO.C1(C(=O)NC(=O)N1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



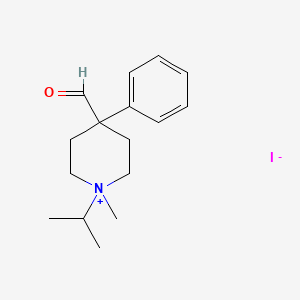
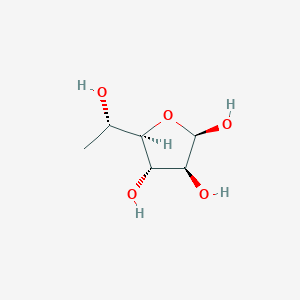

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)



![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)

